molecular formula C13H13N5O B276696 N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine

N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine

货号 B276696
分子量: 255.28 g/mol
InChI 键: WVEBDMCMDUARAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, also known as MNTX, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of pain and opioid-induced constipation. MNTX is a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics.

作用机制

N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine acts as a selective antagonist of the mu-opioid receptor, which is the primary target for opioid analgesics. By blocking the activation of the mu-opioid receptor, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine can reverse the analgesic effects of opioids without affecting other physiological processes. N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has a high affinity for the mu-opioid receptor and can effectively compete with opioids for binding to the receptor.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the analgesic effects of opioids without affecting other physiological processes such as respiration or locomotion. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation without affecting the analgesic effects of opioids.

实验室实验的优点和局限性

N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, its selectivity for the mu-opioid receptor, and its ability to effectively block the analgesic effects of opioids without affecting other physiological processes. However, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine also has some limitations for lab experiments, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

未来方向

There are several future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine, including the development of more selective and potent mu-opioid receptor antagonists, the investigation of the potential use of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in combination with other analgesics or opioid antagonists, and the exploration of the mechanisms underlying the effects of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine on opioid-induced constipation. Additionally, further research is needed to determine the long-term safety and efficacy of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine in clinical settings.

合成方法

The synthesis method for N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine involves several steps, including the reaction of 2-methoxy-1-naphthaldehyde with 2-aminomethyltetrazole to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine. The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been optimized to improve its purity and yield, and the compound can be obtained in large quantities for research purposes.

科学研究应用

N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been extensively studied in preclinical and clinical trials for its potential use as a treatment for pain and opioid-induced constipation. In animal models, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to effectively block the analgesic effects of opioids without affecting other physiological processes. In clinical trials, N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine has been shown to reduce the incidence and severity of opioid-induced constipation in patients receiving opioid therapy for chronic pain.

属性

分子式

C13H13N5O

分子量

255.28 g/mol

IUPAC 名称

N-[(2-methoxynaphthalen-1-yl)methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C13H13N5O/c1-19-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13-15-17-18-16-13/h2-7H,8H2,1H3,(H2,14,15,16,17,18)

InChI 键

WVEBDMCMDUARAH-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3

规范 SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC3=NNN=N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。